molecular formula C12H28Cl2Si2 B1585583 1,8-BIS(CHLORODIMETHYLSILYL)OCTANE CAS No. 5089-28-1

1,8-BIS(CHLORODIMETHYLSILYL)OCTANE

Cat. No.: B1585583
CAS No.: 5089-28-1
M. Wt: 299.42 g/mol
InChI Key: QRGNIFCMKCRMQY-UHFFFAOYSA-N
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Description

1,8-BIS(CHLORODIMETHYLSILYL)OCTANE is an organosilicon compound with the molecular formula C12H28Cl2Si2. It is characterized by the presence of two chlorodimethylsilyl groups attached to an octane backbone. This compound is used in various chemical processes and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-BIS(CHLORODIMETHYLSILYL)OCTANE typically involves the reaction of octane-1,8-diol with chlorodimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane groups. The process involves heating the reactants to a specific temperature and maintaining the reaction conditions for a certain period to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,8-BIS(CHLORODIMETHYLSILYL)OCTANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,8-BIS(CHLORODIMETHYLSILYL)OCTANE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-BIS(CHLORODIMETHYLSILYL)OCTANE involves the reactivity of the chlorosilane groups. These groups can undergo nucleophilic substitution, hydrolysis, and condensation reactions, leading to the formation of various organosilicon compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-BIS(CHLORODIMETHYLSILYL)OCTANE is unique due to its linear octane backbone and the presence of two chlorodimethylsilyl groups. This structure imparts specific reactivity and properties that are different from other organosilicon compounds. Its ability to undergo various chemical reactions and form diverse products makes it valuable in different fields of research and industry .

Properties

IUPAC Name

chloro-[8-[chloro(dimethyl)silyl]octyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28Cl2Si2/c1-15(2,13)11-9-7-5-6-8-10-12-16(3,4)14/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGNIFCMKCRMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCCCCC[Si](C)(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198911
Record name Octane-1,8-diylbis(chlorodimethylsilane)
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URL https://comptox.epa.gov/dashboard/DTXSID00198911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5089-28-1
Record name 1,1′-(1,8-Octanediyl)bis[1-chloro-1,1-dimethylsilane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5089-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octane-1,8-diylbis(chlorodimethylsilane)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane-1,8-diylbis(chlorodimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octane-1,8-diylbis[chlorodimethylsilane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.458
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Dimethylchlorosilane (6.8 mL, 60 mmol) in CH2Cl2 (10 mL) was added by dropping funnel over 10 minutes to a mixture of 1,7-octadiene (4.5 mL, 30 mmol) and bis(tetrabutylammonium)hexachloroplatinate (272 mg, 0.3 mmol). After 3 hours at room temperature, the solvent was removed in vacuo and the residue taken up in pentane. The majority of the catalyst was removed by filtration under nitrogen and the filtrate was concentrated in vacuo to provide as an oily liquid 1,8 bis(chlorodimethyl silyl) octane 1H NMR (200 MHz, CDCl3)δ 1.94-1.75 (m,10H), 0.80 (t,4H), 0.40 (s.12H).
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
272 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dimethylchlorosilane (6.8 mL, 60 mmol) in CH2Cl2 (10 mL) was added by dropping funnel over 10 minutes to a mixture of 1,7-octadiene (4.5 mL, 30 mmol) and bis (tetrabutylammonium) hexachloroplatinate (272 mg, 0.3 mmol). After 3 hours at room temperature, the solvent was removed in vacuo and the residue taken up in pentane. The majority of the catalyst was removed by filtration under nitrogen and the filtrate was concentrated in vacuo to provide as an oily liquid 1,8bis(chlorodimethyl silyl) octane 1H NMR (200 MHz, CDCl3)δ 1.94-1.75 (m,10H), 0.80 (t,4H), 0.40 (s.12H).
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
bis (tetrabutylammonium) hexachloroplatinate
Quantity
272 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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